(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thioxo and dioxino groups. The final step involves the attachment of the thienyl group to the methanone moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a probe for studying biological systems. Its ability to undergo various chemical transformations makes it useful for labeling and tracking biomolecules in complex biological environments.
Medicine
In medicine, (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is being investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A common precursor in organic chemistry and used in the production of pharmaceuticals.
Uniqueness
(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C19H15NO3S4 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H15NO3S4/c1-19(2)16-15(18(24)27-26-16)10-8-12-13(23-6-5-22-12)9-11(10)20(19)17(21)14-4-3-7-25-14/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
CZSXBMRZEHGHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=CS5)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.